2,3-Dimethylquinoline-4,6-diamine
Description
Contextual Overview of Diaminoquinolines in Advanced Organic Synthesis
Diaminoquinolines serve as versatile building blocks in the synthesis of a wide array of functional molecules. The nucleophilic nature of the amino groups allows for a variety of chemical transformations, including acylation, alkylation, and diazotization, leading to the formation of amides, substituted amines, and triazoles, respectively. These reactions are fundamental in the construction of larger, more intricate molecular frameworks.
In the realm of medicinal chemistry, the diaminoquinoline scaffold has been identified as a privileged structure. For instance, the related 2,4-diaminoquinoline derivatives have been investigated as inhibitors of the ATP synthesis pathway in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. rsc.org This highlights the potential of the diaminoquinoline core in the development of novel therapeutic agents. The specific substitution pattern, such as the dimethyl groups in the target compound, can significantly influence the biological activity and selectivity of these molecules.
Historical Trajectories in the Chemical Development of Substituted Quinoline (B57606) Systems
The journey into the synthesis of quinoline and its derivatives began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.gov Since then, a plethora of synthetic methods have been developed to construct this important heterocyclic system. Many of these classic named reactions remain relevant today and provide the foundation for producing a vast number of substituted quinolines.
Key historical syntheses that have paved the way for compounds like 2,3-Dimethylquinoline-4,6-diamine include:
The Skraup Synthesis (1880): This was one of the earliest and most straightforward methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.org
The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones to react with anilines, leading to the formation of substituted quinolines. researchgate.net
The Friedländer Synthesis (1882): This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, offering a direct route to polysubstituted quinolines. nih.gov
The Combes Quinoline Synthesis (1888): This method employs the reaction of anilines with β-diketones in the presence of an acid catalyst. units.it
These foundational methods, along with modern advancements in catalysis and reaction conditions, have enabled chemists to synthesize a diverse library of quinoline derivatives with precise control over the substitution patterns, including the introduction of multiple amino and alkyl groups as seen in this compound.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in public literature, we can infer some of its properties based on related structures. The table below presents data for the parent scaffold, 2,3-Dimethylquinoline, and a closely related diaminoquinoline.
| Property | 2,3-Dimethylquinoline | N,2-Dimethylquinoline-4,6-diamine |
| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₃N₃ |
| Molecular Weight | 157.21 g/mol | 187.24 g/mol |
| CAS Number | 1721-89-7 | Not Available |
| Physical State | Not Available | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
Data for 2,3-Dimethylquinoline sourced from PubChem. mdpi.com Data for N,2-Dimethylquinoline-4,6-diamine sourced from a chemical synthesis database.
Detailed Research Findings
Specific research focusing solely on this compound is limited in publicly accessible scientific literature. However, the broader class of diaminoquinolines has been the subject of various studies, particularly in the context of their biological activities. Research on 4-aminoquinoline (B48711) derivatives has shown their potential as cytotoxic agents against human breast tumor cell lines. nih.gov The synthesis of various polysubstituted quinolines, including those with amino groups, is an active area of research, with numerous methods being developed to achieve efficient and selective production of these valuable compounds. nih.gov
Structure
3D Structure
Properties
CAS No. |
828930-83-2 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3-dimethylquinoline-4,6-diamine |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,12H2,1-2H3,(H2,13,14) |
InChI Key |
CBEVFUCYVCKYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1N)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dimethylquinoline 4,6 Diamine and Analogous Structures
De Novo Synthesis Approaches for Diaminoquinoline Scaffolds
De novo synthesis, the construction of complex molecules from simpler precursors, provides the most direct access to the core diaminoquinoline skeleton. wikipedia.org These methods involve building the heterocyclic ring system with the desired substituents or their precursors already in place.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org This approach offers high atom economy and synthetic versatility, making it attractive for generating molecular diversity. rsc.org While a direct one-pot synthesis of 2,3-Dimethylquinoline-4,6-diamine via an MCR is complex, established MCRs for quinoline (B57606) synthesis can be adapted to build similarly substituted scaffolds. rsc.org
Key MCRs applicable to quinoline synthesis include:
Povarov Reaction: A [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an activated alkene.
Gewald Reaction: Typically used for thiophene (B33073) synthesis, but variations can be applied to nitrogen heterocycles.
Ugi Reaction: A four-component reaction that can be used to create complex, peptide-like structures which can be precursors for subsequent cyclization into heterocyclic systems.
For instance, a hypothetical MCR approach to a related quinoline core could involve the reaction of a substituted aniline, an aldehyde, and an alkyne, catalyzed by a Lewis acid like zinc(II) triflate, to construct a 2,3-disubstituted quinoline framework in a single step. nih.gov The strategic choice of a starting aniline with a pre-installed amino or nitro group at the para-position is crucial for achieving the desired 6-amino substitution pattern.
| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Typical Catalyst |
| Povarov Reaction | Aniline | Aldehyde | Activated Alkene | Lewis/Brønsted Acid |
| Doebner-von Miller | Arylamine | α,β-Unsaturated Carbonyl | - | Strong Acid |
| Bismuth-Catalyzed MCR | Aromatic Amine | Acetal | Alkyne | Bi(OTf)₃ |
Annulation and cyclization reactions are foundational in heterocyclic chemistry for building ring systems. Several classic and modern methods are well-suited for constructing the quinoline core.
The Friedländer Annulation is one of the most prominent methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ijpsjournal.comnih.gov To synthesize the 2,3-dimethyl-4,6-diaminoquinoline scaffold, a potential Friedländer approach would involve:
Starting Materials: A 2-amino-5-nitroacetophenone as the aniline component and 2,3-butanedione (B143835) as the dicarbonyl compound.
Condensation: The base- or acid-catalyzed condensation would form the quinoline ring, yielding 2,3-dimethyl-4-amino-6-nitroquinoline. The initial amino group at position 4 is derived from the amino group of the acetophenone (B1666503) precursor.
Reduction: The nitro group at the 6-position can then be reduced to the corresponding amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C), yielding the final target compound, this compound.
Modern advancements in annulation include transition-metal-catalyzed reactions, which often proceed under milder conditions with greater functional group tolerance. mdpi.com For example, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a wide range of substituted quinolines. nih.govorganic-chemistry.org Another innovative strategy involves the [4+2] annulation of in-situ generated azadienes with alkynes, which offers excellent chemo- and regioselectivity. nih.gov
| Annulation Reaction | Reactant A | Reactant B | Key Features |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone | α-Methylene Carbonyl | Forms the pyridine (B92270) ring. |
| Combes Synthesis | Arylamine | β-Diketone | Acid-catalyzed cyclodehydration. nih.gov |
| Skraup Synthesis | Aniline | Glycerol, Oxidizing Agent | Harsh conditions, typically yields unsubstituted quinoline. nih.gov |
| Doebner-von Miller | Aniline | α,β-Unsaturated Carbonyl | Acid-catalyzed, proceeds via 1,2-dihydroquinoline (B8789712) intermediate. ijpsjournal.com |
Regioselectivity, or the control of substituent placement, is paramount in the synthesis of a polysubstituted molecule like this compound. In classical methods like the Friedländer synthesis, regioselectivity is inherently controlled by the substitution patterns of the chosen reactants. nih.gov
In recent years, direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic cores. mdpi.comnih.gov These methods avoid the need for pre-functionalized starting materials by activating specific C-H bonds for coupling reactions. For quinoline systems, functionalization can often be directed to specific positions by using a directing group or by leveraging the inherent electronic properties of the ring. For example, quinoline N-oxides are frequently used as substrates, as the N-oxide group activates the C2 and C8 positions for metal-catalyzed functionalization. mdpi.comresearchgate.net While this might be a post-synthetic modification, understanding these principles can inform a de novo strategy where a simpler quinoline is first synthesized and then selectively functionalized. Base-controlled regioselective metalation using reagents like lithium diisopropylamide (LDA) or TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide) can also achieve site-selective deprotonation and subsequent reaction with an electrophile at specific positions on the quinoline ring. acs.org
Post-Synthetic Modifications and Functional Group Interconversions
Often, the most efficient route to a complex molecule involves synthesizing a simpler, related core followed by post-synthetic modifications to install the final functional groups. Functional group interconversion (FGI) is the process of converting one functional group into another. fiveable.meimperial.ac.uk
For the synthesis of this compound, a common strategy would be the reduction of nitro groups . A plausible synthetic route would involve the initial synthesis of 2,3-dimethyl-4,6-dinitroquinoline. This dinitro intermediate could then be reduced in a single step to the desired diamine.
Common reduction methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). This method is clean and efficient.
Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is a particularly mild and effective reagent for this transformation.
Another FGI approach is nucleophilic aromatic substitution (SNAr) . If a 2,3-dimethyl-4,6-dihaloquinoline (e.g., dichloro- or difluoroquinoline) could be synthesized, the halogen atoms could be displaced by ammonia (B1221849) or other nitrogen nucleophiles, often with the aid of a copper or palladium catalyst (Buchwald-Hartwig amination), to install the amino groups.
Green Chemistry Principles in Quinoline Diamine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comtandfonline.com The synthesis of quinolines has seen a significant shift towards more environmentally benign methodologies. researchgate.netnih.gov
Key green strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ethanol, or performing reactions under solvent-free conditions. researchgate.netiicbe.org
Alternative Catalysts: Employing reusable solid acid catalysts (e.g., Nafion NR50), nanocatalysts, or biodegradable catalysts like formic acid to replace harsh and corrosive acids. mdpi.comacs.orgijpsjournal.com
One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel, which minimizes waste, reduces solvent consumption, and saves energy. researchgate.net
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry, offering significant advantages over conventional heating methods. benthamdirect.com By using microwave irradiation, reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, improved product yields, and often higher product purity. nih.govacs.org
The Friedländer annulation, a key reaction for quinoline synthesis, is particularly amenable to microwave assistance. nih.govcam.ac.uk Studies have shown that reactions which take several hours or even days under conventional heating can be completed in minutes using microwave irradiation at elevated temperatures and pressures. nih.govcam.ac.uk For example, the condensation of 2-aminobenzophenone (B122507) with ketones in acetic acid under microwave irradiation at 160°C can be achieved in just 5-10 minutes in excellent yield, whereas the same reaction at room temperature is exceedingly slow. nih.govcam.ac.uk This rapid and efficient heating makes MAOS a highly attractive method for the high-throughput synthesis of quinoline libraries and for accelerating the development of synthetic routes to targets like this compound.
| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer Synthesis | Conventional | Reflux | 24-48 hours | Low/Poor | nih.gov, cam.ac.uk |
| Friedländer Synthesis | Microwave | 160 | 5-10 min | Excellent | nih.gov, cam.ac.uk |
| Multi-component Synthesis | Microwave | 125-135 | 8-20 min | Good-Excellent | acs.org |
Solvent-Free Reaction Environments
Solvent-free, or solid-state, reactions represent a significant advancement in environmentally conscious synthesis, minimizing waste and often leading to improved reaction rates and yields. The Friedländer annulation, a cornerstone of quinoline synthesis, is particularly amenable to solvent-free conditions. researchgate.neteurekaselect.comorganic-chemistry.orgwikipedia.orgresearchgate.net This methodology typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org
For the synthesis of a precursor to this compound, a potential solvent-free Friedländer condensation could involve the reaction of a 2-amino-5-nitroacetophenone with 2,3-butanedione. This reaction, conducted by heating the neat reactants, often in the presence of a solid catalyst, can efficiently generate a 2,3-dimethyl-6-nitroquinolin-4-ol intermediate. The absence of a solvent simplifies the work-up procedure, which typically involves direct purification of the product, and eliminates the environmental and economic costs associated with solvent use and disposal.
Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions. In the context of the Friedländer synthesis, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. organic-chemistry.org For instance, the synthesis of various polysubstituted quinolines has been successfully achieved under solvent-free microwave irradiation, demonstrating the broad applicability of this technique.
The subsequent amination of a 4-chloroquinoline (B167314) derivative, a potential intermediate, can also be performed under solvent-free conditions. Heating a 4-chloroquinoline with an amine in the absence of a solvent is a known method for nucleophilic aromatic substitution. researchgate.net Recent studies have shown that microwave-assisted, solvent-free amination of 4-chloroquinolines can lead to high yields of the corresponding 4-aminoquinolines, further underscoring the utility of this green chemistry approach.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminoaryl ketone, α-Methylene carbonyl | 1,3-Disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663), 100 °C, Solvent-free | Polysubstituted quinolines | 93 | researchgate.net |
| o-Aminoarylketone, α-Methylene ketone | BiCl₃, Thermal heating, Solvent-free | Polysubstituted quinolines | Excellent | eurekaselect.com |
| 2-Aminobenzaldehyde (B1207257), Ketone | p-Toluenesulfonic acid, Microwave, Solvent-free | Polysubstituted quinolines | High | organic-chemistry.org |
| Aryl amines, Styrene oxides, Aryl acetylenes | I₂, 120 °C, Solvent-free | 2-Benzyl-4-arylquinolines | High | rsc.org |
Catalyst-Free or Environmentally Benign Catalysis
The development of catalyst-free reactions or the use of environmentally benign catalysts is another crucial aspect of green synthetic chemistry. Several methodologies for quinoline synthesis have been reported that align with these principles.
Catalyst-Free Synthesis:
Interestingly, some Friedländer-type reactions can proceed without any catalyst, relying solely on thermal energy to drive the condensation and cyclization. eurekaselect.com While this approach is the most atom-economical, it may require higher temperatures and longer reaction times.
Furthermore, catalyst-free approaches have been developed for the functionalization of quinoline rings. For example, the reaction of anilines with β-chloroenones can proceed without a catalyst to yield enaminones, which are precursors for various heterocyclic compounds. rsc.org This highlights the potential for developing catalyst-free steps in a multi-step synthesis of the target diamine.
Environmentally Benign Catalysis:
A wide array of environmentally friendly catalysts have been employed for the synthesis of quinolines and their derivatives. These catalysts are often recyclable, non-toxic, and highly efficient.
Ionic Liquids: Ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, have been used as efficient and reusable catalysts for the Friedländer synthesis under solvent-free conditions. researchgate.netresearchgate.net Their non-volatile nature and thermal stability make them attractive green alternatives to conventional acid catalysts.
Solid Acid Catalysts: Heterogeneous solid acid catalysts like zeolites and sulfated zirconia have been successfully used in the synthesis of quinolines. rsc.org These catalysts offer the significant advantage of easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity, making the process more sustainable. A simple one-step procedure using Hβ zeolite as a catalyst in solvent-free conditions has been employed to prepare 2,4-disubstituted quinolines. rsc.org
Metal-based Catalysts: While aiming for metal-free synthesis is ideal, some metal-based catalysts are considered environmentally benign due to their low toxicity and high efficiency at low catalytic loadings. For instance, bismuth(III) chloride (BiCl₃) has been shown to be an effective catalyst for the solvent-free Friedländer reaction. eurekaselect.com Iron-based catalysts are also gaining attention due to the abundance and low toxicity of iron.
Organocatalysts: Small organic molecules can also act as efficient catalysts. For example, iodine has been used as a catalyst for the Friedländer annulation and for the synthesis of 2-benzyl-4-arylquinoline derivatives under solvent-free conditions. organic-chemistry.orgrsc.org
The reduction of a nitro group, a key step in the proposed synthesis of this compound, can also be achieved using green catalytic systems. Catalytic hydrogenation using noble metals like platinum or palladium on a solid support (e.g., carbon) is a common method. While these are precious metals, the catalytic nature of the process and the ability to recycle the catalyst contribute to a greener profile. More recently, research has focused on developing catalytic reduction methods using more abundant and less toxic metals, as well as exploring electrochemical reduction methods which can be performed in aqueous media, further reducing the environmental impact. mdpi.com
| Reaction Type | Catalyst/Reagents | Conditions | Key Advantages | Reference |
| Friedländer Synthesis | None | Thermal | Atom economy, no catalyst contamination | eurekaselect.com |
| Friedländer Synthesis | Hβ zeolite | Solvent-free | Reusable catalyst, simple work-up | rsc.org |
| Friedländer Synthesis | Iodine | Solvent-free | Metal-free, efficient | organic-chemistry.org |
| Amination of 4-chloroquinolines | None | Neat, heat | Catalyst-free | researchgate.net |
| Nitro Group Reduction | Electrochemical | Aqueous media | Avoids hazardous reducing agents, uses electricity as a clean reagent | mdpi.com |
Chemical Reactivity and Detailed Mechanistic Investigations of 2,3 Dimethylquinoline 4,6 Diamine
Electrophilic Aromatic Substitution Processes
The dual amino groups in 2,3-Dimethylquinoline-4,6-diamine would render the quinoline (B57606) system highly activated towards electrophilic aromatic substitution. The directing effects of the two amino groups and the inherent reactivity of the quinoline nucleus would lead to a complex regiochemical outcome. Potential electrophilic substitution reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The precise location of substitution would depend on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution Reactions
The 4-amino group could potentially be displaced by a strong nucleophile under forcing conditions, although this is generally difficult for amino groups on aromatic rings. The pyridine (B92270) part of the quinoline ring is inherently more susceptible to nucleophilic attack than the benzene (B151609) part. However, the presence of the electron-donating amino and methyl groups would decrease the electrophilicity of the pyridine ring, making nucleophilic substitution challenging.
Oxidation and Reduction Pathways
The amino groups are susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric materials. The quinoline ring itself can be oxidized under strong conditions, leading to ring cleavage. Conversely, the pyridine ring of the quinoline system can be reduced to a tetrahydroquinoline derivative. The specific products would be highly dependent on the choice of oxidizing or reducing agents and the reaction conditions.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
To understand the reaction pathways of this compound, detailed mechanistic studies would be essential. Kinetic studies could provide information on the rate-determining steps of its reactions, while isotopic labeling could be used to trace the movement of atoms and elucidate the structures of intermediates and transition states. Such studies are crucial for optimizing reaction conditions and controlling product selectivity.
Chemo- and Regioselectivity in Complex Transformations
The presence of multiple reactive sites—the two amino groups and various positions on the quinoline ring—makes chemo- and regioselectivity a key challenge in the functionalization of this compound. For instance, in a reaction with an acylating agent, acylation could occur at either of the amino groups or potentially at both. Selective functionalization would require careful choice of reagents, catalysts, and reaction conditions.
Comprehensive Structural Elucidation and Spectroscopic Characterization of 2,3 Dimethylquinoline 4,6 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental NMR data, which is crucial for the definitive assignment of the proton and carbon framework of a molecule, is not available in the public domain for 2,3-dimethylquinoline-4,6-diamine.
One-Dimensional (1D) NMR Analysis (¹H, ¹³C)
Specific ¹H and ¹³C NMR spectra for this compound have not been reported in the searched scientific literature. The generation of a data table with chemical shifts (δ), multiplicities, coupling constants (J), and assignments is therefore not possible.
Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HMQC, HMBC)
Similarly, no 2D NMR spectroscopic data, such as COSY, HMQC, or HMBC spectra, were found for this compound. This information would be essential for establishing the connectivity between protons and carbons within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Experimental IR and Raman spectra, which provide information about the vibrational modes of the functional groups present in the molecule, are not publicly available for this compound. A data table of characteristic absorption or scattering bands cannot be compiled.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
No UV-Vis absorption data for this compound was found in the searched databases. This data would be necessary to characterize the electronic transitions and chromophoric system of the compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
While the molecular formula of this compound is presumed to be C₁₁H₁₃N₃, no experimental high-resolution mass spectrometry data is available to confirm the precise mass and elemental composition.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure
A search for single-crystal X-ray diffraction studies of this compound did not yield any results. This technique would provide the most definitive evidence of its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information.
Theoretical and Computational Chemistry Studies of 2,3 Dimethylquinoline 4,6 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,3-Dimethylquinoline-4,6-diamine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized molecular geometry in the ground state. researchgate.netacs.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.
The electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and electrostatic potential. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Predicted Geometrical Parameters for a Quinoline (B57606) Derivative using DFT (Note: Data is representative of quinoline derivatives and not specific to this compound due to a lack of available specific data.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.42 | 118 - 121 |
| C-N (in ring) | 1.33 - 1.38 | 117 - 123 |
| C-C (methyl) | 1.50 - 1.54 | N/A |
| C-N (amine) | 1.38 - 1.42 | N/A |
| C-N-H (amine) | N/A | 115 - 120 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, can be calculated using methods like DFT. researchgate.net
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com A small HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net The spatial distribution of the HOMO and LUMO densities can further pinpoint the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions. nih.gov
Table 2: Representative FMO Energies for a Quinoline Derivative (Note: Data is illustrative for quinoline derivatives.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Computational Spectroscopy for Predicting Spectroscopic Data (Vibrational, Electronic)
Computational methods can predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.
Vibrational Spectroscopy: DFT calculations can be used to compute the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. researchgate.net
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. mdpi.comnih.gov These calculations can help in understanding the nature of electronic transitions, such as n→π* and π→π* transitions, within the quinoline system.
Investigation of Charge Transfer Phenomena and Intermolecular Interactions
The presence of amino and methyl groups on the quinoline core of this compound suggests the possibility of interesting intramolecular and intermolecular charge transfer phenomena. nih.govnih.gov Computational methods can be employed to study these processes. Natural Bond Orbital (NBO) analysis, for example, can quantify the extent of electron delocalization and charge transfer between different parts of the molecule.
Furthermore, the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding the behavior of the molecule in condensed phases. Computational models can be used to calculate the energies and geometries of dimers or larger clusters of this compound, providing insights into its solid-state packing and intermolecular interactions in solution. mdpi.com
Molecular Modeling and Dynamics Simulations for Conformational Analysis
For flexible molecules, understanding the different possible conformations and their relative energies is important. While the quinoline core of this compound is rigid, the amino and methyl groups have rotational freedom. Molecular modeling techniques can be used to perform a conformational analysis to identify the most stable conformers.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can be used to study conformational changes, intermolecular interactions in a solvent, and other dynamic processes that are not captured by static quantum chemical calculations.
Advanced Applications of 2,3 Dimethylquinoline 4,6 Diamine in Chemical Sciences
Role as a Ligand in Coordination Chemistry
The presence of two amine groups and a heterocyclic nitrogen atom within the 2,3-Dimethylquinoline-4,6-diamine structure marks it as a prime candidate for investigation as a ligand in coordination chemistry. The spatial arrangement and electronic nature of these donor sites could lead to a variety of coordination behaviors.
Synthesis and Characterization of Metal Complexes
Currently, there are no published studies detailing the synthesis and characterization of metal complexes specifically with this compound. It is anticipated that the synthesis would involve the reaction of the diamine with various metal salts in a suitable solvent. The resulting complexes would require extensive characterization using techniques such as X-ray crystallography to determine their three-dimensional structures. Spectroscopic methods like FT-IR, UV-Vis, and NMR would be crucial for elucidating the coordination environment of the metal ion, while elemental analysis and mass spectrometry would confirm the stoichiometry of the complexes.
Table 1: Hypothetical Metal Complexes of this compound and Their Potential Characterization Data
| Hypothetical Complex Formula | Metal Ion | Potential Geometry | Key Spectroscopic Features (Anticipated) |
| [M(C₁₁H₁₃N₃)Cl₂] | Co(II) | Tetrahedral | Shift in ν(N-H) bands in IR; d-d transitions in UV-Vis |
| M(C₁₁H₁₃N₃)₂(H₂O)₂₂ | Ni(II) | Octahedral | Broad ν(O-H) and shifted ν(N-H) in IR; Multiple d-d transitions in UV-Vis |
| [M(C₁₁H₁₃N₃)Cl]Cl | Pt(II) | Square Planar | Significant downfield shift of amine protons in ¹H NMR |
| [M(C₁₁H₁₃N₃)(acac)₂] | Ru(III) | Octahedral | Characteristic ¹H and ¹³C NMR signals for both ligands |
Note: This table is predictive and not based on experimental data.
Exploration of Chelation Behavior and Coordination Modes
The 4- and 6-amino groups, along with the quinoline (B57606) nitrogen, offer multiple potential binding sites. Depending on the reaction conditions and the nature of the metal ion, this compound could act as a bidentate or tridentate ligand. Chelation involving the 4-amino group and the quinoline nitrogen would form a five-membered ring, a stable arrangement in coordination chemistry. The 6-amino group could either remain uncoordinated or participate in forming polynuclear complexes or hydrogen-bonded networks. The steric hindrance from the 2- and 3-methyl groups would also play a significant role in dictating the coordination geometry and the accessibility of the metal center.
Contributions to Catalysis and Catalyst Design
The potential of this compound to form stable metal complexes makes it a promising scaffold for the development of novel catalysts. The electronic properties of the quinoline ring and the nature of the coordinated metal ion would be key determinants of its catalytic activity.
Homogeneous Catalysis
Metal complexes of this compound could be investigated as catalysts in various homogeneous reactions. For instance, palladium or nickel complexes could potentially catalyze cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. The diamine ligand could influence the stability and reactivity of the catalytic species. Similarly, rhodium or ruthenium complexes might be explored for their efficacy in hydrogenation or transfer hydrogenation reactions. The chirality of the ligand, if modified, could also open avenues in asymmetric catalysis.
Heterogeneous Catalysis
For applications in heterogeneous catalysis, complexes of this compound could be immobilized on solid supports like silica, alumina, or polymers. This approach could lead to robust and recyclable catalysts with enhanced stability and ease of separation from the reaction mixture. Such supported catalysts could find use in continuous flow reactors for industrial chemical processes. The porous nature of the support could also influence the selectivity of the catalytic reactions.
Precursor in Advanced Materials Science and Engineering
The rigid and aromatic structure of the quinoline core, combined with the reactive amine functionalities, makes this compound a potential building block for advanced materials.
The diamine groups can serve as reactive sites for polymerization reactions, leading to the formation of novel polyamides or polyimides. These polymers could possess high thermal stability and unique photophysical properties due to the incorporated quinoline moiety. Furthermore, the ability of the ligand to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs). Such MOFs could exhibit interesting properties for gas storage, separation, or sensing applications. The design and synthesis of such materials would be a novel area of research, with the potential to yield materials with tailored functionalities.
Building Block in the Construction of Chemically Complex Architectures
The strategic placement of two reactive amino groups on the quinoline framework makes this compound a valuable building block for the synthesis of more complex, polycyclic chemical architectures. The diamino substitution pattern allows for the construction of new rings fused to the quinoline system, thereby expanding its structural and, potentially, functional diversity. The reactivity of the amino groups can be exploited in various condensation and cyclization reactions to create intricate molecular scaffolds.
The 4-amino and 6-amino groups possess distinct electronic environments, which can, in principle, be leveraged for selective transformations. The 4-amino group, being in conjugation with the quinoline nitrogen, exhibits different reactivity compared to the 6-amino group on the benzenoid portion of the quinoline ring. This inherent difference can be a powerful tool in directing the regioselectivity of cyclization reactions.
One of the most common strategies for constructing fused heterocyclic systems from aromatic diamines is their reaction with 1,2- or 1,3-dicarbonyl compounds or their synthetic equivalents. By analogy with other aromatic diamines, this compound is expected to undergo such reactions to yield novel polycyclic heteroaromatic systems.
For instance, the reaction of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would be expected to form a new pyrazine (B50134) ring fused to the quinoline core, leading to the formation of a quinolino[6,5-g]quinoxaline system. Similarly, reaction with β-dicarbonyl compounds like acetylacetone (B45752) or diethyl malonate could lead to the formation of a seven-membered diazepine (B8756704) ring.
Furthermore, the diamino functionality of this compound makes it a suitable monomer for the synthesis of polymers with extended aromatic systems. Polycondensation reactions with diacyl chlorides or dianhydrides could yield polyamides or polyimides, respectively. These polymers, incorporating the rigid and planar quinoline unit, would be expected to possess interesting material properties, such as high thermal stability and specific electronic characteristics.
The following table outlines some hypothetical, yet chemically plausible, synthetic transformations using this compound as a building block for complex architectures.
| Reagent | Resulting Architecture | Potential Reaction Type |
| Glyoxal | Quinoline-fused pyrazine | Condensation/Cyclization |
| Benzil | Diphenyl-substituted quinoline-fused pyrazine | Condensation/Cyclization |
| Acetylacetone | Quinoline-fused diazepine | Condensation/Cyclization |
| Phthalic Anhydride | Quinoline-fused phthalimide | Acylation/Cyclization |
| Terephthaloyl chloride | Polyamide with quinoline units | Polycondensation |
Synthetic Derivatives and Analogues of 2,3 Dimethylquinoline 4,6 Diamine
Systematic Modifications of the Diaminoquinoline Core
Systematic modification of the diaminoquinoline core can be approached through various synthetic strategies, often starting from related quinoline (B57606) precursors. One such method involves the modification of a quinolinedione, which can then be converted to the diamine.
An example of core modification starts with the oxidative amination of 2,4-dimethyl-5,8-quinolinedione. lookchem.com This reaction introduces an amino-substituted group at the 6-position. The resulting 6-anilino-2,4-dimethyl-5,8-quinolinedione can then be reduced to the corresponding 5,8-dihydroxyquinoline. lookchem.com Subsequent methylation of the hydroxyl groups can yield a dimethoxy-substituted quinoline core. lookchem.com This multi-step process allows for the construction and functionalization of the quinoline system, which can then be further elaborated to introduce the diamine functionality.
Another approach to core modification involves intramolecular cyclization reactions. For instance, N-aryl-β-alanines can be treated with strong dehydrating agents like polyphosphoric acid to form 2,3-dihydroquinolin-4(1H)-one moieties. nih.gov These cyclic ketones can serve as versatile intermediates for the synthesis of various quinoline derivatives.
The table below summarizes representative modifications of the quinoline core based on related structures.
| Starting Material | Reagents and Conditions | Modified Core Structure | Yield (%) | Ref |
| 2,4-dimethyl-5,8-quinolinedione | 4-amino-α-diethylamino-o-cresol | 6-[[3-(N,N-diethylamino)methyl-4-hydroxy]anilino]-2,4-dimethyl-5,8-quinolinedione | 87.3 | lookchem.com |
| 6-[[3-(N,N-Diethylamino)methyl-4-hydroxy]anilino]-2,4-dimethyl-5,8-quinolinedione | Na2S2O4 or borane | 6-[[3-(N,N-Diethylamino)methyl-4-hydroxy]anilino]-2,4-dimethyl-5,8-dihydroxyquinoline | - | lookchem.com |
| N-(2,5-dimethylphenyl)-3-(((4-chlorophenyl)carbamothioyl)amino)propanamide | Polyphosphoric acid, 120 °C, 2-3 h | 7-chloro-1-(2,5-dimethylphenyl)-2,3-dihydroquinolin-4(1H)-one | 71-88 | nih.gov |
Introduction of Diverse Substituents to Modulate Chemical Behavior
The introduction of diverse substituents onto the diaminoquinoline framework is a key strategy to fine-tune its chemical and physical properties. This can be achieved by targeting the amino groups or other positions on the quinoline ring system.
Alkylation and methylation are common methods for introducing substituents. For example, the hydroxyl groups of a 5,8-dihydroxyquinoline derivative can be methylated using dimethyl sulfate (B86663) to yield the corresponding dimethoxy derivative. lookchem.com The choice of methylating agent and reaction conditions can influence the extent of methylation, allowing for the synthesis of mono- or di-methylated products. lookchem.com
In a related context, studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), another nitrogen-containing heterocyclic compound, have shown that substitution at the 3-position with various groups (e.g., methyl, ethyl, hydroxymethyl, methoxycarbonyl, aminocarbonyl) can significantly impact its biological activity by altering steric and electronic properties. nih.gov This principle of modulating activity through substitution can be applied to the 2,3-dimethylquinoline-4,6-diamine scaffold. For instance, the amino groups at the 4- and 6-positions offer sites for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation, thereby enabling the exploration of structure-activity relationships.
The following table presents examples of substituent introduction on related quinoline and isoquinoline (B145761) structures.
| Parent Compound | Reagents | Resulting Derivative | Ref |
| 6-[[3-(N,N-Diethylamino)methyl-4-hydroxy]anilino]-2,4-dimethyl-5,8-dihydroxyquinoline | Dimethyl sulfate | 6-[[3-(N,N-Diethylamino)methyl-4-methoxy]anilino]-2,4-dimethyl-5,8-dimethoxyquinoline | lookchem.com |
| 1,2,3,4-Tetrahydroisoquinoline | (Not specified) | 3-Methyl-1,2,3,4-tetrahydroisoquinoline | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline | (Not specified) | 3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline | nih.gov |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | (Not specified) | 7,8-Dichloro-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline | nih.gov |
Synthesis of Hybrid Molecular Systems Incorporating the Diaminoquinoline Moiety
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in medicinal chemistry to develop compounds with improved or novel activities. mdpi.com The this compound scaffold can serve as a core for the construction of such hybrid molecules.
The synthesis of hybrid molecules often involves linking the diaminoquinoline moiety to another bioactive molecule through a covalent bond, either directly or via a linker. mdpi.com For example, a common approach is the formation of an amide bond by reacting an amino group of the diaminoquinoline with a carboxylic acid of another molecule.
The table below illustrates the concept of molecular hybridization with related compounds.
| Quinoline-based Moiety | Coupled Moiety/Side Chain | Linkage Type | Hybrid Molecule | Ref |
| 6-Amino-5,8-dimethoxy-2,4-dimethylquinoline | 3-(N,N-Diethylamino)methyl-4-hydroxyaniline | Anilino linkage at C6 | 6-[[3-(N,N-Diethylamino)methyl-4-hydroxy]anilino]-5,8-dimethoxy-2,4-dimethylquinoline | lookchem.com |
| Thiazole derivative | 2,3-Dichloroquinoxaline | Thiazole ring fusion | Quinoxaline-fused thiazole | nih.gov |
| Thiazole derivative | 2,3-Dichloro-1,4-naphthoquinone | Thiazole ring fusion | Naphthoquinone-fused thiazole | nih.gov |
Future Research Trajectories in the Study of 2,3 Dimethylquinoline 4,6 Diamine
Unresolved Challenges and Knowledge Gaps
The primary challenge in the study of 2,3-Dimethylquinoline-4,6-diamine is the profound lack of fundamental data. Its synthesis, spectroscopic characterization, and physicochemical properties are not well-documented in publicly accessible literature. This foundational knowledge gap is a significant barrier to any further investigation.
A major unresolved challenge will be the development of a regioselective and efficient synthesis. Classical quinoline (B57606) syntheses like the Combes, Doebner-von Miller, or Friedländer reactions often require harsh conditions and can lead to mixtures of isomers, especially with polysubstituted anilines and ketones. biointerfaceresearch.com The specific arrangement of two methyl groups and two amino groups on the quinoline core of the target molecule presents a considerable synthetic puzzle. For instance, controlling the regioselectivity of the cyclization and subsequent amination steps is a non-trivial task that needs to be addressed.
Furthermore, the selective functionalization of the existing this compound scaffold is a significant hurdle. The presence of two amino groups and two methyl groups, in addition to the quinoline nitrogen, offers multiple sites for chemical modification. Developing methodologies to selectively functionalize one amino group over the other, or to activate the C-H bonds of the methyl groups or the aromatic core in a controlled manner, remains a substantial challenge. mdpi.comrsc.org
The biological activity of this compound is entirely unexplored. While numerous quinoline derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, no such data exists for this specific diamine. nih.govsapub.orgrsc.org This represents a major knowledge gap, as the unique electronic and steric properties conferred by the dimethyl and diamino substituents could lead to novel biological activities. The potential for this compound to act as a metal-chelating agent, given the presence of the 4-amino and 6-amino groups, is another unexplored area with implications for both biological and catalytic applications.
| Unresolved Challenge/Knowledge Gap | Specific Research Questions |
| Synthesis | What is the most efficient and regioselective synthetic route to this compound? Can modern catalytic methods improve yield and reduce byproducts compared to classical syntheses? |
| Selective Functionalization | How can the two amino groups be selectively protected or functionalized? Is it possible to achieve selective C-H activation of the methyl groups or the quinoline core? |
| Biological Activity | Does this compound exhibit any significant anticancer, antimicrobial, or anti-inflammatory activity? What is its cytotoxicity profile? |
| Physicochemical Properties | What are the photophysical and electronic properties of this compound? Can it act as a ligand for metal complexes? |
Emerging Methodologies and Interdisciplinary Research Avenues
Future research on this compound would greatly benefit from the application of modern synthetic and analytical techniques. These emerging methodologies could provide solutions to the aforementioned challenges and open up new interdisciplinary research avenues.
Emerging Methodologies:
Advanced Synthetic Methods: Transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization strategies, which have been successfully applied to other quinoline systems, could be instrumental in developing novel synthetic routes and functionalization protocols for this compound. mdpi.comrsc.org The use of photoredox catalysis and flow chemistry could also offer milder and more efficient alternatives to traditional methods.
Computational Chemistry: In the absence of experimental data, computational modeling and density functional theory (DFT) calculations can be employed to predict the compound's geometry, electronic structure, and spectroscopic properties. This can guide synthetic efforts and help in understanding its potential reactivity and interaction with biological targets.
High-Throughput Screening: Once a viable synthetic route is established, high-throughput screening techniques can be utilized to rapidly evaluate the biological activity of this compound and its derivatives against a wide range of biological targets.
Interdisciplinary Research Avenues:
Medicinal Chemistry: The diaminoquinoline scaffold can serve as a starting point for the design and synthesis of new libraries of compounds for drug discovery. The amino groups can be functionalized to introduce diverse pharmacophores, potentially leading to the discovery of new therapeutic agents. nih.gov
Materials Science: Aromatic diamines are important building blocks for high-performance polymers, such as polyimides and polyamides, known for their thermal stability and mechanical strength. The rigid, planar structure of the quinoline core in this compound makes it an interesting candidate for the synthesis of novel polymers with unique optical or electronic properties.
Coordination Chemistry: The diamino functionality, along with the quinoline nitrogen, presents multiple coordination sites for metal ions. This suggests that this compound could be explored as a ligand for the development of novel metal complexes with interesting catalytic, magnetic, or photoluminescent properties. mdpi.com
| Emerging Methodology | Potential Application to this compound |
| C-H Activation/Functionalization | Selective modification of the quinoline core or methyl groups. |
| Photoredox Catalysis | Development of novel, mild synthetic routes. |
| Computational Chemistry | Prediction of physicochemical properties and reactivity. |
| Interdisciplinary Avenue | Potential Research Focus |
| Medicinal Chemistry | Scaffold for the development of new anticancer or antimicrobial agents. |
| Materials Science | Monomer for the synthesis of novel high-performance polymers. |
| Coordination Chemistry | Ligand for the creation of functional metal-organic frameworks or catalysts. |
Q & A
Q. What synthetic methodologies are optimal for preparing 2,3-Dimethylquinoline-4,6-diamine, and how can reaction conditions be systematically optimized?
Answer: The synthesis of quinoline-diamine derivatives typically involves cyclization and substitution reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors and amine nucleophiles has been effective for analogous compounds . Optimization may include:
- Varying catalysts (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂) and ligands (PCy₃) to improve regioselectivity .
- Adjusting solvent systems (e.g., DMF with K₂CO₃ for deprotonation) and temperature to enhance yield .
- Introducing protecting groups (e.g., trimethylpentan-2-yl) to stabilize intermediates during multi-step syntheses .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Answer:
- 1H/13C NMR : Compare chemical shifts to analogous compounds (e.g., imidazo[4,5-c]pyridine derivatives) to confirm substitution patterns and methyl group positions .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., 153.13 g/mol for nitro-phenylenediamine analogs) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify characteristic N-H and C-N stretches (e.g., 3300–3500 cm⁻¹ for amines) .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Answer:
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
- Recrystallization : Use ethanol or methanol to isolate high-purity solids, leveraging solubility differences .
- HPLC : Apply reverse-phase columns for final purification, especially if contaminants share similar polarity .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl groups at positions 2 and 3) influence the electronic and steric properties of quinoline-diamine derivatives?
Answer:
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, altering reactivity in electrophilic substitution. Compare with nitro-phenylenediamine analogs (e.g., 3-Nitro-1,2-phenylenediamine) where electron-withdrawing groups reduce basicity .
- Steric Effects : Substituents at positions 2 and 3 may hinder binding to biological targets (e.g., kinase active sites). Computational modeling (DFT) can predict steric clashes .
Q. What experimental approaches can resolve contradictions in bioactivity data across structurally similar quinoline-diamine derivatives?
Answer:
- Dose-Response Assays : Test compounds at multiple concentrations to distinguish potency (e.g., IC₅₀) from non-specific cytotoxicity .
- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to quantify binding affinity for receptors (e.g., FGFR or EGFR) .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., pyrimidine-4,6-diamines) to identify substituent-dependent trends .
Q. How can computational tools predict the binding interactions of this compound with Toll-like receptors (TLRs) or kinases?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with TLR7 (e.g., imidazo[4,5-c]pyridine binding pockets) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogs .
Q. What strategies mitigate degradation or oxidation of this compound during long-term storage or biological assays?
Answer:
Q. How can researchers design structure-activity relationship (SAR) studies to prioritize derivatives for in vivo testing?
Answer:
- Fragment-Based Design : Synthesize derivatives with incremental substitutions (e.g., halogens, methoxy groups) to map SAR .
- Parallel Synthesis : Use combinatorial libraries to screen >50 analogs for bioactivity .
- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) early in development .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Force Field Calibration : Adjust parameters (e.g., partial charges) in docking software to better reflect experimental data .
- Crystallography : Solve co-crystal structures of active/inactive compounds to validate binding poses .
- Error Analysis : Quantify experimental variability (e.g., ±10% in IC₅₀) to distinguish true outliers .
Q. What statistical methods are appropriate for analyzing high-throughput screening data for quinoline-diamine libraries?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
